molecular formula C10H11NO2 B14869515 1-(2-hydroxyethyl)-1H-indol-5-ol

1-(2-hydroxyethyl)-1H-indol-5-ol

Cat. No.: B14869515
M. Wt: 177.20 g/mol
InChI Key: SFGPOXFJUVUFTP-UHFFFAOYSA-N
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Description

1-(2-hydroxyethyl)-1H-indol-5-ol is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of an indole ring with a hydroxyethyl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-1H-indol-5-ol can be achieved through several methods. One common approach involves the reaction of indole with ethylene oxide in the presence of a base to introduce the hydroxyethyl group at the nitrogen atom. The hydroxyl group at position 5 can be introduced through selective hydroxylation reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-1H-indol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form derivatives with reduced functional groups.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-hydroxyethyl)-1H-indol-5-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-hydroxyethyl)-1H-indol-5-ol can be compared with other similar compounds, such as:

  • 1-(2-hydroxyethyl)-3-methylimidazolium chloride
  • 1,3-bis-(2-hydroxyethyl)-imidazolium chloride
  • 1-butyl-2,3,4,5-tetramethylimidazolium bromide

These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(2-hydroxyethyl)indol-5-ol

InChI

InChI=1S/C10H11NO2/c12-6-5-11-4-3-8-7-9(13)1-2-10(8)11/h1-4,7,12-13H,5-6H2

InChI Key

SFGPOXFJUVUFTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCO)C=C1O

Origin of Product

United States

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